2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 62820-60-4
VCID: VC19440248
InChI: InChI=1S/C18H11N3O4/c22-18-12-6-1-2-7-13(12)19-17(16-10-5-11-25-16)20(18)14-8-3-4-9-15(14)21(23)24/h1-11H
SMILES:
Molecular Formula: C18H11N3O4
Molecular Weight: 333.3 g/mol

2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one

CAS No.: 62820-60-4

Cat. No.: VC19440248

Molecular Formula: C18H11N3O4

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one - 62820-60-4

Specification

CAS No. 62820-60-4
Molecular Formula C18H11N3O4
Molecular Weight 333.3 g/mol
IUPAC Name 2-(furan-2-yl)-3-(2-nitrophenyl)quinazolin-4-one
Standard InChI InChI=1S/C18H11N3O4/c22-18-12-6-1-2-7-13(12)19-17(16-10-5-11-25-16)20(18)14-8-3-4-9-15(14)21(23)24/h1-11H
Standard InChI Key LFXUNSZGDBYYRU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4[N+](=O)[O-]

Introduction

The compound 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic organic molecule that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound is characterized by a fused quinazoline ring system substituted with a furan group at position 2 and a nitrophenyl group at position 3.

Synthesis

The synthesis of quinazolinone derivatives often involves multi-step reactions using anthranilic acid or its derivatives as starting materials. For compounds like 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one, the synthetic pathway may include:

  • Formation of the Quinazolinone Core:

    • Anthranilic acid reacts with formamide or similar reagents to form the quinazolinone backbone.

  • Substitution at Position 3:

    • A nitro-substituted benzaldehyde or equivalent reacts with the intermediate to introduce the nitrophenyl group.

  • Introduction of the Furan Ring:

    • The furan moiety can be incorporated via Suzuki coupling or other cross-coupling reactions.

Reaction Conditions:

Typical conditions involve organic solvents like dimethylformamide (DMF), catalysts such as palladium, and moderate temperatures (80–120°C).

Antimicrobial Activity:

The nitrophenyl group enhances interactions with bacterial enzymes, while the furan ring may contribute to binding specificity. Similar quinazolinones have demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential:

Quinazolinones are known to inhibit DNA topoisomerase and other enzymes critical for cancer cell proliferation. The electron-withdrawing nitro group could enhance these effects through increased cellular uptake .

Analytical Characterization

The characterization of this compound typically involves advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyConfirms chemical structure and functional groups (e.g., 1H^1H, 13C^{13}C) .
Mass SpectrometryDetermines molecular weight and fragmentation pattern .
FTIR SpectroscopyIdentifies functional groups (e.g., C=O stretch for quinazolinone core).
X-ray CrystallographyProvides detailed three-dimensional molecular geometry if crystalline samples are available.

Medicinal Chemistry:

This compound could serve as a lead molecule for designing drugs targeting bacterial infections or cancer due to its unique structural features.

Material Science:

The electron-rich furan ring and nitro substituent suggest potential applications in organic electronics or as ligands in coordination chemistry.

Research Directions:

  • Further biological evaluation to confirm antimicrobial or anticancer activities.

  • Structural modifications to improve solubility and bioavailability.

  • Computational docking studies to predict interactions with biological targets.

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